4-Benzylamino-4H-1,2,4-triazole
Overview
Description
4-Benzylamino-4H-1,2,4-triazole is a heterocyclic organic compound belonging to the triazole class of chemicals. Its systematic name is 4-(phenylmethyl)-1,2,4-triazol-3-amine, and its molecular formula is C9H10N4. This compound has gained significant attention due to its unique structural features and versatile nature, making it a vital scaffold in the design and development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylamino-4H-1,2,4-triazole can be achieved through various methods. One common approach involves the reaction between 1,2,4-triazole-3-thiol and benzyl chloride in the presence of an appropriate base. Another method includes the cyclization of secondary amides and hydrazides under microwave-induced conditions . Additionally, the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a recyclable reaction medium has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally benign catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylamino-4H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in cyclization reactions under visible light or basic conditions to form 1,2,4-triazoles . The compound can also undergo oxidative cyclization to form trisubstituted 1,2,4-triazoles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ceric ammonium nitrate, trifluoromethylated amidrazones, and 2,2,2-trifluoroacetic anhydride . Reaction conditions often involve microwave irradiation, visible light, or basic environments to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound include various substituted 1,2,4-triazoles and N-fused triazoles, which exhibit significant biological activities .
Scientific Research Applications
4-Benzylamino-4H-1,2,4-triazole has been widely used as a building block for various bioactive molecules. It is an essential scaffold in the synthesis of drugs, agrochemicals, and other biologically active molecules. Additionally, it has been used in the development of fluorescent sensors for the detection of metal ions in the environment. The compound’s unique properties make it suitable for applications in drug development, agrochemicals, material science, and electrochemical devices.
Mechanism of Action
The mechanism of action of 4-Benzylamino-4H-1,2,4-triazole involves its ability to bind to various enzymes and receptors in the biological system. The triazole ring can form hydrogen bonds and dipole interactions with biological targets, leading to its versatile biological activities . The compound’s molecular targets and pathways include enzymes involved in antimicrobial, anticancer, and anti-inflammatory processes .
Comparison with Similar Compounds
Comparison: 4-Benzylamino-4H-1,2,4-triazole is unique due to its benzylamino substitution, which enhances its binding affinity and biological activity compared to other triazole derivatives . The presence of the benzyl group provides additional hydrophobic interactions, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
N-benzyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-5,7-8,12H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDFDAGDXMPLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340262 | |
Record name | 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-75-7 | |
Record name | 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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